molecular formula C22H26FN3O4S2 B2524851 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 923416-37-9

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2524851
CAS No.: 923416-37-9
M. Wt: 479.59
InChI Key: QAVBLRJBLDOJCI-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26FN3O4S2 and its molecular weight is 479.59. The purity is usually 95%.
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Biological Activity

The compound N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a piperidine ring, a benzothiophene moiety, and a sulfonamide group. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S with a molecular weight of approximately 332.42 g/mol. The presence of fluorine and sulfonyl groups contributes to its reactivity and potential biological activity.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of fluorine-substituted piperidine derivatives, which include compounds similar to the one . In vitro studies demonstrated significant inhibition of α-glucosidase and cholinesterase enzymes, suggesting that these compounds could be effective in managing blood glucose levels. For instance, one study reported that certain derivatives exhibited several-fold greater α-glucosidase inhibitory activity compared to acarbose, a standard antidiabetic drug .

Antioxidant Activity

The antioxidant properties of piperidine derivatives are also noteworthy. Compounds synthesized from this class have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing various diseases associated with oxidative damage .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Similar benzothiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the benzothiophene structure can enhance antitumor efficacy by inducing apoptosis in cancer cells .

The biological activities of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism (α-glucosidase) and neurotransmission (acetylcholinesterase), which may contribute to its antidiabetic and cognitive-enhancing effects .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its target enzymes. These studies reveal that structural features such as the sulfonyl group play a critical role in binding affinity and inhibition mechanisms .

Case Studies

  • In Vivo Studies : A study involving STZ-induced diabetic rats demonstrated that specific piperidine derivatives significantly reduced blood glucose levels compared to control groups. The observed effects were attributed to enhanced insulin sensitivity and reduced hepatic glucose production .
  • Antitumor Efficacy : Research on related benzothiophene compounds showed promising results against various cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic profiles against tumors .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Antidiabetic Inhibits α-glucosidase; lowers blood glucose
Antioxidant Scavenges free radicals
Antitumor Induces apoptosis in cancer cells

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S2/c1-13-2-7-17-18(12-13)31-22(19(17)20(24)27)25-21(28)14-8-10-26(11-9-14)32(29,30)16-5-3-15(23)4-6-16/h3-6,13-14H,2,7-12H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVBLRJBLDOJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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